3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid is a zwitterionic buffering agent commonly used in biochemical and molecular biology applications. It is known for its stability and effectiveness in maintaining pH levels in various experimental conditions. The compound has a molecular formula of C₉H₁₉NO₃S and a molar mass of 221.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid typically involves the reaction of cyclohexylamine with 1,3-propanesultone. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonic acid compounds.
Wissenschaftliche Forschungsanwendungen
3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions to maintain pH levels.
Biology: Employed in cell culture media and enzyme assays to stabilize pH.
Medicine: Utilized in pharmaceutical formulations to enhance the stability of active ingredients.
Industry: Applied in the manufacturing of cosmetics and personal care products to maintain product stability
Wirkmechanismus
The buffering action of 3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid is due to its ability to accept and donate protons, thereby maintaining a stable pH environment. The compound interacts with hydrogen ions in the solution, preventing significant changes in pH. This mechanism is crucial in biochemical and molecular biology experiments where pH stability is essential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclohexylamino)-1-propanesulfonic acid: Similar in structure but without the deuterium isotope.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): Another zwitterionic buffer with a different pH range.
2-(Cyclohexylamino)ethanesulfonic acid (CHES): Similar buffering capacity but different pH range
Uniqueness
3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid is unique due to its deuterium isotope, which can be advantageous in certain nuclear magnetic resonance (NMR) studies. Its stability and effectiveness in maintaining pH levels make it a preferred choice in various scientific applications .
Eigenschaften
CAS-Nummer |
1219804-15-5 |
---|---|
Molekularformel |
C9H19NO3S |
Molekulargewicht |
238.42 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexadeuterio-3-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI-Schlüssel |
PJWWRFATQTVXHA-HQUNSFHZSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O)([2H])[2H])([2H])[2H])[2H] |
SMILES |
C1CCC(CC1)NCCCS(=O)(=O)O |
Kanonische SMILES |
C1CCC(CC1)NCCCS(=O)(=O)O |
Synonyme |
3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.